5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole
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Overview
Description
5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole is a compound that features a unique combination of boron and oxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole typically involves the following steps:
Formation of the Boronic Ester: The initial step involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a halogenated aromatic compound under palladium-catalyzed conditions to form the boronic ester.
Coupling Reaction: The boronic ester is then coupled with an appropriate oxadiazole precursor using Suzuki-Miyaura coupling reaction conditions. .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Oxidation and Reduction: The oxadiazole ring can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Toluene, ethanol, or dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various substituted aromatic compounds and heterocycles, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic ester group is particularly useful in Suzuki-Miyaura coupling reactions, which are widely employed in organic synthesis .
Biology and Medicine
In biological and medicinal research, 5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole is investigated for its potential as a pharmacophore. Compounds containing oxadiazole rings have shown various biological activities, including antimicrobial and anticancer properties .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and electronic devices. Its unique structural features contribute to the desirable properties of these materials .
Mechanism of Action
The mechanism of action of 5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications . The oxadiazole ring can interact with various biological targets, potentially disrupting cellular processes and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar in structure but contains a pyridine ring instead of an oxadiazole ring.
5-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-tetrazole: Contains a tetrazole ring instead of an oxadiazole ring.
Uniqueness
The uniqueness of 5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole lies in its combination of boronic ester and oxadiazole functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block in synthetic chemistry .
Properties
Molecular Formula |
C14H17BN2O3 |
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Molecular Weight |
272.11 g/mol |
IUPAC Name |
5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H17BN2O3/c1-13(2)14(3,4)20-15(19-13)11-7-5-6-10(8-11)12-16-9-17-18-12/h5-9H,1-4H3 |
InChI Key |
LFBOXZJTAQPLNA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=NC=NO3 |
Origin of Product |
United States |
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